molecular formula C15H16ClN3O4S B11413774 5-chloro-2-(ethylsulfonyl)-N-(4-methoxybenzyl)pyrimidine-4-carboxamide

5-chloro-2-(ethylsulfonyl)-N-(4-methoxybenzyl)pyrimidine-4-carboxamide

Cat. No.: B11413774
M. Wt: 369.8 g/mol
InChI Key: AAMOBSKLPUOLJX-UHFFFAOYSA-N
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Description

5-chloro-2-(ethylsulfonyl)-N-(4-methoxybenzyl)pyrimidine-4-carboxamide is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(ethylsulfonyl)-N-(4-methoxybenzyl)pyrimidine-4-carboxamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a formamide derivative.

    Introduction of the Chloro Group: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Ethylsulfonyl Substitution: The ethylsulfonyl group can be introduced via a nucleophilic substitution reaction using ethylsulfonyl chloride.

    N-(4-methoxybenzyl) Substitution: This step involves the reaction of the intermediate with 4-methoxybenzylamine under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethylsulfonyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitro group (if present) or other reducible functionalities.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, potentially being replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfonyl group could yield sulfoxides or sulfones, while substitution of the chloro group could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, pyrimidine derivatives are known for their activity against various biological targets. This compound could be investigated for its potential as an antimicrobial, antiviral, or anticancer agent.

Medicine

In medicine, the compound may be explored for its therapeutic potential. Pyrimidine derivatives are often found in drugs targeting enzymes like kinases, which are involved in cell signaling pathways.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of 5-chloro-2-(ethylsulfonyl)-N-(4-methoxybenzyl)pyrimidine-4-carboxamide would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include kinases, nucleic acid-binding proteins, or other enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.

    N-(4-methoxybenzyl)pyrimidine-4-carboxamide: Lacks the chloro and ethylsulfonyl substituents.

    5-chloro-2-(ethylsulfonyl)pyrimidine: Lacks the N-(4-methoxybenzyl) group.

Uniqueness

The uniqueness of 5-chloro-2-(ethylsulfonyl)-N-(4-methoxybenzyl)pyrimidine-4-carboxamide lies in its combination of substituents, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C15H16ClN3O4S

Molecular Weight

369.8 g/mol

IUPAC Name

5-chloro-2-ethylsulfonyl-N-[(4-methoxyphenyl)methyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C15H16ClN3O4S/c1-3-24(21,22)15-18-9-12(16)13(19-15)14(20)17-8-10-4-6-11(23-2)7-5-10/h4-7,9H,3,8H2,1-2H3,(H,17,20)

InChI Key

AAMOBSKLPUOLJX-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NCC2=CC=C(C=C2)OC)Cl

Origin of Product

United States

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